molecular formula C12H12BrN3O2 B13936531 2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide

2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide

Cat. No.: B13936531
M. Wt: 310.15 g/mol
InChI Key: STCSBVKJFOCYFN-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other brominated and methoxylated compounds, making it a valuable molecule for targeted research applications.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C12H12BrN3O2/c1-18-10-4-2-9(3-5-10)16-11(6-7-14-16)15-12(17)8-13/h2-7H,8H2,1H3,(H,15,17)

InChI Key

STCSBVKJFOCYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)NC(=O)CBr

Origin of Product

United States

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